REACTION_CXSMILES
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[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:10].C([O-])([O-])=O.[K+].[K+].C1(=O)O[CH2:20][CH2:19][O:18]1>CN(C=O)C>[OH:18][CH2:19][CH2:20][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:10] |f:1.2.3|
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Name
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|
Quantity
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1.1 g
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Type
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reactant
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Smiles
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OC1=C(C=C(C=O)C=C1)C
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Name
|
|
Quantity
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2.23 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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1.42 g
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Type
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reactant
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Smiles
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C1(OCCO1)=O
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Name
|
|
Quantity
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12 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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The resulting reddish-orange suspension was stirred at 110° C. for 6 hours under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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DMF was removed
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Type
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ADDITION
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Details
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the residue was diluted with water (50 mL) and dichloromethane (50 mL)
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with dichloromethane (2×20 mL)
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Type
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WASH
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Details
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The combined organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Reaction Time |
6 h |
Name
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|
Type
|
product
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Smiles
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OCCOC1=C(C=C(C=O)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |